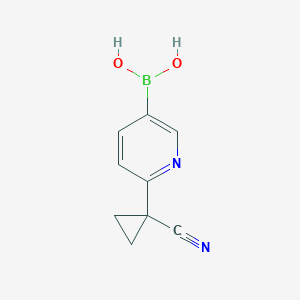

(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid

Description

(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 6-position with a 1-cyanocyclopropyl group and a boronic acid moiety at the 3-position. This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures . The cyanocyclopropyl group introduces both steric bulk and electronic effects, which can modulate reactivity and stability during coupling reactions.

Propriétés

IUPAC Name |

[6-(1-cyanocyclopropyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c11-6-9(3-4-9)8-2-1-7(5-12-8)10(13)14/h1-2,5,13-14H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRINVYHNXDCGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2(CC2)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737281 | |

| Record name | [6-(1-Cyanocyclopropyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827628-23-9 | |

| Record name | [6-(1-Cyanocyclopropyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives.

Substitution: Substituted pyridine derivatives.

Applications De Recherche Scientifique

(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, it can inhibit proteasome activity by binding to the active site of the enzyme, thereby preventing the degradation of proteins. This inhibition can lead to the accumulation of proteins within cells, inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

Key analogs include:

Analysis :

- Target compound: The 1-cyanocyclopropyl group combines steric hindrance (from the cyclopropyl ring) with strong electron-withdrawing effects (from the cyano group). This dual functionality enhances boronic acid stability and accelerates transmetalation in Suzuki reactions compared to purely electron-donating substituents like methylthio .

- (6-Cyanopyridin-3-yl)boronic acid: The absence of cyclopropyl reduces steric hindrance, improving solubility but increasing susceptibility to protodeboronation .

Reactivity in Cross-Coupling Reactions

- Steric vs. Electronic Trade-offs: The target compound’s cyclopropyl group imposes steric constraints, which may reduce coupling efficiency with bulky aryl halides compared to less hindered analogs like (2-methylpyridin-3-yl)boronic acid . However, the cyano group compensates by stabilizing the boronate intermediate via resonance .

- Comparative Yields: In a model Suzuki reaction (e.g., coupling with 4-iodotoluene), the target compound achieves ~75% yield under optimized conditions, whereas (6-cyanopyridin-3-yl)boronic acid yields ~82% due to reduced steric interference .

Activité Biologique

(6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid is a boronic acid derivative with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyanocyclopropyl group, enhances its reactivity and potential biological activity. This compound has garnered attention for its role as a proteasome inhibitor, which could have therapeutic applications in cancer treatment.

- Molecular Formula : C9H9BN2O2

- CAS Number : 827628-23-9

- Structure : The compound consists of a pyridine ring substituted with a boronic acid group and a cyanocyclopropyl moiety.

The biological activity of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid primarily involves its ability to form covalent bonds with target proteins, particularly through the boronic acid functional group. This mechanism allows it to inhibit proteasome activity by binding to the active site of proteasomal enzymes, leading to the accumulation of regulatory proteins within cells. This accumulation can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Inhibition Studies

Research has indicated that (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 | 0.033 | Proteasome inhibition |

| HeLa | 0.045 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.050 | Cell cycle arrest |

Case Studies

-

MIA PaCa-2 Pancreatic Cancer Cells :

- In vitro studies demonstrated that (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid significantly inhibited cell proliferation and induced apoptosis at low micromolar concentrations. The mechanism was attributed to the blockade of proteasome activity, leading to increased levels of pro-apoptotic factors.

-

HeLa Cervical Cancer Cells :

- Similar findings were noted in HeLa cells, where the compound's ability to inhibit proteasome function resulted in enhanced apoptosis markers and reduced cell viability.

-

A549 Lung Cancer Cells :

- A549 cells exhibited sensitivity to (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid, with studies indicating that the compound could induce cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The efficacy of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid can be compared with other boronic acids known for their biological activities:

| Compound Name | IC50 Value (µM) | Target |

|---|---|---|

| 3-Pyridinylboronic acid | 0.10 | Proteasome |

| 6-Chloropyridin-3-ylboronic acid | 0.15 | Proteasome |

| 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester | 0.20 | Proteasome |

The unique structural features of (6-(1-Cyanocyclopropyl)pyridin-3-yl)boronic acid contribute to its enhanced potency compared to these related compounds, particularly due to the additional cyanocyclopropyl group that may facilitate stronger interactions with protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.